molecular formula C6H4F2N2O2S B13631455 2-[(Difluoromethyl)sulfanyl]-5-nitropyridine

2-[(Difluoromethyl)sulfanyl]-5-nitropyridine

Cat. No.: B13631455
M. Wt: 206.17 g/mol
InChI Key: NALQIGKNPGTIRB-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]-5-nitropyridine is an organofluorine compound that features a pyridine ring substituted with a difluoromethylsulfanyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Difluoromethyl)sulfanyl]-5-nitropyridine typically involves the introduction of the difluoromethylsulfanyl group onto a pyridine ring followed by nitration. One common method involves the reaction of a pyridine derivative with a difluoromethylthiolating reagent under controlled conditions. The nitration step can be achieved using nitric acid or other nitrating agents under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfanyl]-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or sodium dithionite can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by a base or a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Difluoromethyl)sulfanyl]-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)sulfanyl]-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluoromethylsulfanyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions or serve as a precursor to other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Difluoromethyl)sulfanyl]benzoic acid
  • 2-[(Difluoromethyl)sulfanyl]phenylamine
  • 2-[(Difluoromethyl)sulfanyl]thiophene

Uniqueness

2-[(Difluoromethyl)sulfanyl]-5-nitropyridine is unique due to the combination of its difluoromethylsulfanyl and nitro groups on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced electron-withdrawing effects and potential for diverse chemical transformations, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2S/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALQIGKNPGTIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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